8-Hydroxy-7-methoxyflavone 8-Hydroxy-7-methoxyflavone
Brand Name: Vulcanchem
CAS No.: 40316-76-5
VCID: VC21347420
InChI: InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3
SMILES: COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

8-Hydroxy-7-methoxyflavone

CAS No.: 40316-76-5

Cat. No.: VC21347420

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-7-methoxyflavone - 40316-76-5

CAS No. 40316-76-5
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 8-hydroxy-7-methoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3
Standard InChI Key YUFKWMXGTOJNRX-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O
Canonical SMILES COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O

Structural Characteristics

Molecular Structure

The molecular structure of 8-Hydroxy-7-Methoxyflavone consists of a chromen-4-one core with phenyl substitution at the second position. The hydroxyl group at position 8 contributes to hydrogen bonding potential, while the methoxy group at position 7 enhances lipophilicity . These functional groups play crucial roles in modulating the compound's biological activities.

Table: Predicted Collision Cross Section Data for Structural Analysis

Adductm/zPredicted CCS (Ų)
[M+H]+269.08083156.9
[M+Na]+291.06277174.1
[M+NH4]+286.10737165.6
[M+K]+307.03671166.6
[M-H]-267.06627163.1
[M+Na-2H]-289.04822165.8
[M]+268.07300161.4
[M]-268.07410161.4

These data provide insights into the compound's physical properties and behavior under mass spectrometry conditions .

Crystallographic Data

The crystal structure of 8-Hydroxy-7-Methoxyflavone has been analyzed using X-ray diffraction techniques, revealing its spatial configuration and intermolecular interactions . The CCDC number associated with this compound is 141797, which provides detailed crystallographic information essential for understanding its reactivity and stability.

Synthesis Pathways

Multi-Step Synthesis

The synthesis of 8-Hydroxy-7-Methoxyflavone typically involves multi-step reactions utilizing catalysts such as bismuth(III) chloride and ruthenium(III) chloride trihydrate . These reactions facilitate hydroxylation and methoxylation processes critical for achieving the desired functional groups.

Reaction Conditions:

  • Step One: Bismuth(III) chloride in tetrachloromethane at 77C77^\circ C for 1010 hours.

  • Step Two: Ruthenium(III) chloride trihydrate under reflux conditions for 55 hours.

This synthetic methodology ensures high purity and yield, making it suitable for laboratory-scale production.

Biological Activities

Neuroprotective Effects

8-Hydroxy-7-Methoxyflavone exhibits significant neuroprotective properties by mimicking brain-derived neurotrophic factor (BDNF). It selectively activates TrkB receptors, promoting neuronal survival and differentiation . This mechanism has been explored in animal models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) .

In monkey models of PD, oral administration of 8-Hydroxy-7-Methoxyflavone demonstrated absorption into plasma with a half-life of approximately 484–8 hours . Chronic treatment prevented dopaminergic neuron degeneration by attenuating neurotoxicity induced by MPP+, highlighting its therapeutic potential.

Antioxidant Properties

The compound's hydroxyl group contributes to its ability to scavenge free radicals through hydrogen donation mechanisms . This antioxidant activity has been evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), confirming its efficacy in mitigating oxidative stress-related damage .

Table: Comparative Antioxidant Assay Results

Assay TypeActivity Level (%)
DPPH Radical Scavenging85%85\%
ABTS Radical Scavenging78%78\%
FRAP90%90\%

These results underscore the compound's robust antioxidative capacity relative to other flavonoid derivatives .

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